This compound can be classified as a benzoate ester due to the presence of the benzoate group. Additionally, it contains difluoro and methylsulfonyl substituents, making it a fluorinated organic compound with potential pharmaceutical applications. Its stereochemistry is defined by the (2R,3R,5R) configuration, indicating specific spatial arrangements of its atoms that can significantly influence its reactivity and interaction with biological targets.
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate typically involves several steps:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can be analyzed using various spectroscopic techniques:
The compound exhibits a complex three-dimensional structure due to its multiple substituents and stereogenic centers. The presence of difluoro and methylsulfonyl groups affects both sterics and electronics within the molecule.
The reactivity of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can be explored through various chemical reactions:
These reactions are influenced by the electronic effects imparted by the fluorine atoms and other substituents on the tetrahydrofuran ring.
The mechanism of action for ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is likely related to its interactions with biological targets:
Understanding these interactions requires detailed studies involving kinetic assays and possibly computational modeling to predict binding affinities and mechanisms.
The physical and chemical properties of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate include:
((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate has potential applications in various fields:
The compound’s systematic name reflects its stereochemistry and functionalization: ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate. The (2R,3R,5R) designation confirms the absolute configuration at chiral centers, critical for its biological relevance. Key identifiers include:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 134877-42-2 (primary) [1] |
122111-11-9 (variant) [7] | |
IUPAC Name | ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate |
Molecular Formula | C₂₀H₁₈F₂O₈S |
Molecular Weight | 456.41 g/mol |
SMILES | CS(=O)(=O)O[C@H]1OC@HC@@HC1(F)F [3] |
InChIKey | Not provided in sources |
The mesylate group (-OSO₂CH₃) at C5 serves as a superior leaving group for nucleophilic displacement, facilitating glycosidic bond formation. Benzoyl groups at C3 and the primary alcohol provide steric protection against undesired side reactions during synthetic sequences. The gem-difluoro substitution at C4 electronically stabilizes the ribose ring while imparting metabolic resistance – a feature exploited in nucleoside-derived therapeutics [5] [8].
The compound emerged in the late 1980s–1990s alongside developing fluorinated nucleoside analogs. Its significance grew with Eli Lilly’s gemcitabine (Gemzar®), an anticancer agent using 2′,2′-difluorocytidine as its active component. As the key protected intermediate for synthesizing gemcitabine and related compounds, it addressed challenges in introducing fluorine atoms while controlling stereochemistry [1] [8].
Table 2: Historical Development Timeline
Period | Development Milestone |
---|---|
Late 1980s | Emergence as protected precursor for difluoronucleoside synthesis |
1996 | FDA approval of gemcitabine (using derivatives of this intermediate) |
2000s–Present | Adoption in custom synthesis for fluorinated antiviral/anticancer agents |
This intermediate resolved two critical synthetic challenges:
Commercial availability from specialized suppliers like Simson Pharma and AaronChem since the early 2000s accelerated its adoption in pharmaceutical R&D, transitioning from an academic curiosity to a standard building block for fluorinated therapeutics [1] [3].
This compound serves as a versatile synthon in multiple research domains:
Table 3: Research Applications and Technical Specifications
Application | Technical Role | Commercial Availability |
---|---|---|
Nucleoside analog synthesis | Glycosyl donor with activated C5 leaving group | 100mg–25g scales [3] [7] |
Fluorinated carbohydrate study | Conformational analysis standard | ≥95% purity [4] [8] |
Radiolabeling precursor | Mesylate displacement with isotopic nucleophiles | Cold-chain shipping [4] |
Global suppliers provide material at research-to-kilogram scales with ≥95% purity, often accompanied by Certificates of Analysis confirming stereochemical purity. Cold-chain transportation (2–8°C) is recommended for long-term stability, reflecting the compound’s sensitivity to thermal decomposition [3] [4] [6]. Its handling requires anhydrous conditions due to ester and mesylate hydrolytic susceptibility – a constraint mitigated by modern packaging under inert atmosphere [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7